molecular formula C15H19NO4 B1628874 cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid CAS No. 401843-70-7

cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid

Cat. No.: B1628874
CAS No.: 401843-70-7
M. Wt: 277.31 g/mol
InChI Key: VBSZRUPJEYMRLU-NWDGAFQWSA-N
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Description

Cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid is a chemical compound with the molecular formula C15H19NO4. It is used in various scientific research applications, particularly in the field of proteomics . This compound is known for its unique structure, which includes a tert-butoxycarbonylamino group attached to an indan-2-carboxylic acid moiety.

Preparation Methods

The synthesis of cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid typically involves several steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the indan-2-carboxylic acid structure . The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and yield of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield.

Chemical Reactions Analysis

Cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein structures and functions . In medicine, it may be investigated for its potential therapeutic applications, although specific uses in this field are still under research.

Mechanism of Action

The mechanism of action of cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications of the molecule. This protection is crucial for maintaining the integrity of the compound during various synthetic processes .

Comparison with Similar Compounds

Cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the indan-2-carboxylic acid core with the protective tert-butoxycarbonylamino group, providing a balance of stability and reactivity for various research applications.

Properties

CAS No.

401843-70-7

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(1S,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-10-7-5-4-6-9(10)8-11(12)13(17)18/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12+/m0/s1

InChI Key

VBSZRUPJEYMRLU-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H](CC2=CC=CC=C12)C(=O)O

SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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